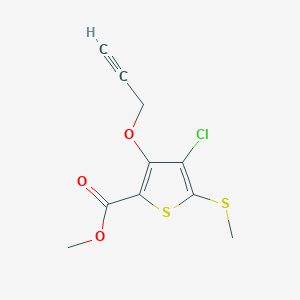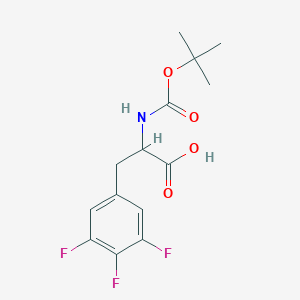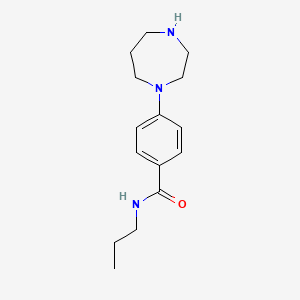
Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-chlorothiophene, the thiophene ring is functionalized through halogenation and methylation reactions.
Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the thiophene ring with propargyl alcohol under basic conditions.
Esterification: The carboxylate group is introduced via esterification using methanol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
相似化合物的比较
Methyl 4-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Lacks the methylthio group, which may alter its reactivity and biological activity.
Methyl 4-chloro-5-(methylthio)thiophene-2-carboxylate:
Uniqueness: The combination of the chloro, methylthio, and prop-2-yn-1-yloxy groups in Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate provides a unique set of chemical properties. This makes it a valuable compound for exploring novel chemical reactions and developing new materials with specific functionalities.
属性
分子式 |
C10H9ClO3S2 |
|---|---|
分子量 |
276.8 g/mol |
IUPAC 名称 |
methyl 4-chloro-5-methylsulfanyl-3-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H9ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h1H,5H2,2-3H3 |
InChI 键 |
JGDREZPADVRDSD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)










![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)

